molecular formula C14H20I2 B12036852 1,4-Ditert-butyl-2,5-diiodobenzene CAS No. 3265-92-7

1,4-Ditert-butyl-2,5-diiodobenzene

Cat. No.: B12036852
CAS No.: 3265-92-7
M. Wt: 442.12 g/mol
InChI Key: RFGPPZHYQDDSLB-UHFFFAOYSA-N
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Description

1,4-Ditert-butyl-2,5-diiodobenzene is an organic compound with the molecular formula C14H20I2. It is a derivative of benzene, where two iodine atoms are substituted at the 2 and 5 positions, and two tert-butyl groups are substituted at the 1 and 4 positions. This compound is known for its unique structural properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Ditert-butyl-2,5-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,4-ditert-butylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The process may include continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Ditert-butyl-2,5-diiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is used in Suzuki and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and thiols.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Products include iodinated quinones and deiodinated benzene derivatives.

Scientific Research Applications

1,4-Ditert-butyl-2,5-diiodobenzene is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of iodinated compounds used in imaging and diagnostic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-ditert-butyl-2,5-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of iodine atoms and tert-butyl groups. The iodine atoms act as leaving groups in substitution reactions, while the tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed mechanisms, involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

1,4-Ditert-butyl-2,5-diiodobenzene can be compared with other similar compounds, such as:

    1,4-Diiodobenzene: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in substitution reactions.

    1,4-Ditert-butylbenzene: Lacks the iodine atoms, making it less versatile in coupling reactions.

    1,4-Ditert-butyl-2,5-dibromobenzene: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl groups and the reactivity of the iodine atoms, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

3265-92-7

Molecular Formula

C14H20I2

Molecular Weight

442.12 g/mol

IUPAC Name

1,4-ditert-butyl-2,5-diiodobenzene

InChI

InChI=1S/C14H20I2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3

InChI Key

RFGPPZHYQDDSLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1I)C(C)(C)C)I

Origin of Product

United States

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